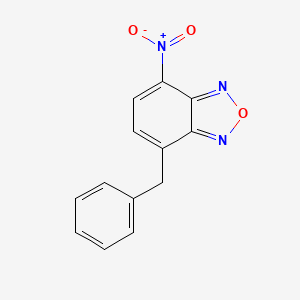

4-Benzyl-7-nitro-2,1,3-benzoxadiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

143909-00-6 |

|---|---|

Molecular Formula |

C13H9N3O3 |

Molecular Weight |

255.23 g/mol |

IUPAC Name |

7-benzyl-4-nitro-2,1,3-benzoxadiazole |

InChI |

InChI=1S/C13H9N3O3/c17-16(18)11-7-6-10(12-13(11)15-19-14-12)8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

XAVXYZFSLHOJMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C3=NON=C23)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzyl 7 Nitro 2,1,3 Benzoxadiazole and Analogues

Retrosynthetic Analysis of the Benzoxadiazole Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the 2,1,3-benzoxadiazole core, the primary disconnection strategy involves breaking the two nitrogen-oxygen bonds of the furazan (B8792606) ring. This approach simplifies the heterocyclic system back to a suitably substituted ortho-dinitro, ortho-nitro-azido, or, most commonly, an ortho-nitroaniline precursor.

For the target molecule, 4-Benzyl-7-nitro-2,1,3-benzoxadiazole, this analysis points to a 1-benzyl-2,4-dinitrobenzene derivative that can be selectively reduced to an ortho-diamino or ortho-nitroamino intermediate. The key challenge in the synthesis is the precise placement of the benzyl (B1604629) and nitro groups on the benzene (B151609) ring before the formation of the benzoxadiazole ring system. The analysis involves thinking backward from the final product to a plausible precursor, which in this case would be a substituted benzene with functional groups that can be converted into the final structure. youtube.com

Classical and Modern Approaches to 2,1,3-Benzoxadiazole Synthesis

The construction of the 2,1,3-benzoxadiazole ring system can be achieved through various classical and modern synthetic methods. These methods primarily focus on the formation of the heterocyclic ring from an appropriately substituted benzene precursor.

The synthesis of the required precursor for this compound necessitates the introduction of a benzyl group and two nitro groups at specific positions on the benzene ring.

Electrophilic Aromatic Substitution: The core reactions for introducing these groups are electrophilic aromatic substitutions. Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. uomustansiriyah.edu.iq Benzylation can be accomplished via Friedel-Crafts alkylation, though this method is often hampered by issues such as carbocation rearrangements and polyalkylation. A more controlled approach is the Friedel-Crafts acylation followed by a reduction of the resulting ketone. chemistry.coach

Directing Effects of Substituents: The order of these substitution reactions is critical due to the directing effects of the substituents. A benzyl group is an ortho-, para-director, while a nitro group is a meta-director. studymind.co.ukmsu.edu Synthesizing the 1-benzyl-2,4-dinitro precursor is challenging. One potential route could involve the nitration of benzylcyanide, followed by further functional group manipulations. The reactivity of the benzylic position also needs to be considered, as it can be susceptible to oxidation or other side reactions. chemistry.coach

Once the correctly substituted aromatic precursor is obtained, the final step is the annulation, or ring-forming reaction, to create the 2,1,3-benzoxadiazole structure.

A prevalent method involves the reductive cyclization of an ortho-nitroaniline derivative. A classical approach starts with the cyclization of a 2-nitroaniline (B44862) using sodium hypochlorite (B82951) to form the corresponding 2,1,3-benzoxadiazole-1-oxide (benzofuroxan). nih.gov This intermediate is subsequently deoxygenated to the final 2,1,3-benzoxadiazole. nih.govfrontiersin.org Triphenylphosphine is a common reagent for this reduction step. frontiersin.org

Modern annulation reactions may employ different catalytic systems or starting materials to improve efficiency and substrate scope. nih.govchim.it For instance, [3+2] annulation reactions using nitroalkenes can lead to five-membered nitrogen heterocycles, showcasing the versatility of nitro compounds in heterocyclic synthesis. chim.it

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency of the synthesis of this compound and its analogs, optimization of reaction parameters is crucial. Key variables include the choice of solvent, catalyst, temperature, and reaction time.

Research into the synthesis of related heterocyclic compounds, such as oxadiazoles (B1248032) and benzoxazoles, provides valuable insights. For example, in the synthesis of 1,2,4-oxadiazoles, the choice of base and solvent system (e.g., NaOH in DMSO) has been shown to be critical for promoting the reaction at room temperature. nih.gov Similarly, the synthesis of 1,2,3-triazoles from β-carbonyl phosphonates and azides is highly dependent on the base and solvent, with cesium carbonate in DMSO proving to be a superior system. nih.gov The use of specific coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a suitable base can significantly improve yields in amide bond formation steps, which can be part of a larger synthetic sequence. nih.gov

The following table summarizes how different parameters can be optimized, based on findings for related heterocyclic syntheses.

| Parameter | Classical Conditions | Optimized/Modern Conditions | Rationale for Improvement |

| Solvent | Toluene, Dichloromethane (DCM) | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | Polar aprotic solvents can increase the solubility of reagents and accelerate reaction rates. nih.gov |

| Base | Triethylamine (TEA), Sodium Bicarbonate | Cesium Carbonate (Cs₂CO₃), Sodium Hydroxide (NaOH) | Stronger or more suitable inorganic bases can facilitate deprotonation and cyclization steps more efficiently. nih.govnih.gov |

| Catalyst | Stoichiometric Reagents (e.g., POCl₃) | Copper (Cu) or Palladium (Pd) complexes | Catalytic amounts reduce waste and can offer milder reaction conditions and higher selectivity. researchgate.net |

| Temperature | Reflux/High Temperatures | Room Temperature or Mild Heating (e.g., 80°C) | Lowering temperature reduces side reactions and energy consumption, made possible by more active catalysts or solvent systems. nih.govnih.gov |

This table is generated based on data from analogous heterocyclic syntheses.

Stereoselective Synthesis and Chiral Derivatization Considerations

The target molecule, this compound, is achiral. However, the synthesis of chiral analogs or the use of chiral derivatization techniques is an important aspect of medicinal and materials chemistry.

Stereoselective synthesis would be necessary if a chiral center were introduced, for instance, by using a substituted benzyl group with a stereocenter or by adding a chiral side chain elsewhere on the molecule. Methodologies for achieving stereoselectivity often rely on chiral starting materials or chiral catalysts. For example, the stereoselective synthesis of monoterpene-based oxadiazoles starts from optically active monoterpenes, where the inherent chirality of the starting material directs the stereochemical outcome. nih.govnih.gov

Chiral derivatization is another key consideration, often used for the separation of enantiomers or the determination of absolute configuration. Chiral derivatizing agents, such as (R)-(-)-α-methoxyphenylacetic acid, can be reacted with a chiral molecule to form diastereomers. mdpi.com These diastereomers have different physical properties and can be separated using standard chromatographic techniques like HPLC. This approach has been successfully used to separate the enantiomers of 4-nitro- and 7-nitropropranolol. mdpi.com

Green Chemistry Principles in Benzoxadiazole Synthesis

Applying green chemistry principles to the synthesis of benzoxadiazoles aims to reduce the environmental impact of chemical processes. chemmethod.com This involves designing reactions that are more efficient, generate less waste, and use less hazardous substances. mdpi.comresearchgate.net

Key green strategies applicable to benzoxadiazole synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, polyethylene (B3416737) glycol (PEG), or ionic liquids, or performing reactions under solvent-free conditions. nih.govrsc.org The one-step synthesis of benzoxazole-2-thiols has been demonstrated efficiently in water. rsc.org

Alternative Energy Sources: Microwave irradiation and ultrasound are used to accelerate reactions, often leading to higher yields in shorter times and with less energy consumption compared to conventional heating. mdpi.comresearchgate.net

Catalysis: The use of recyclable catalysts, such as magnetic nanoparticles functionalized with an ionic liquid (LAIL@MNP), allows for easy separation and reuse, minimizing waste. nih.gov

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. chemmethod.com Multicomponent reactions are particularly effective in this regard.

The development of synthetic protocols under microwave irradiation, for example, has been shown to be an eco-friendly approach for producing oxadiazole derivatives, significantly reducing reaction times and chemical waste. mdpi.comresearchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For 4-benzyl-7-nitro-2,1,3-benzoxadiazole, both ¹H and ¹³C NMR would provide critical information on the number and connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the different hydrogen environments in the molecule. The benzyl (B1604629) group would show signals for the methylene (B1212753) (-CH₂-) protons and the aromatic protons of the phenyl ring. The methylene protons would likely appear as a singlet, integrating to two protons. The phenyl ring protons would present as a complex multiplet in the aromatic region of the spectrum, typically between 7.2 and 7.5 ppm, integrating to five protons. The two aromatic protons on the benzoxadiazole core are in different chemical environments and would appear as distinct doublets due to coupling with each other.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Benzyl -CH₂- | 4.0 - 4.5 | Singlet | 2H | Chemical shift influenced by the adjacent aromatic ring. |

| Benzyl Phenyl H | 7.2 - 7.5 | Multiplet | 5H | Typical range for monosubstituted benzene (B151609) ring. |

| Benzoxadiazole H | 7.8 - 8.5 | Doublet | 1H | Downfield shift due to electron-withdrawing effects. |

| Benzoxadiazole H | 7.8 - 8.5 | Doublet | 1H | Downfield shift due to electron-withdrawing effects. |

Utilization of Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

Upon ionization, the molecule would undergo characteristic fragmentation. Key fragmentation pathways would likely include:

Loss of the nitro group (-NO₂): A common fragmentation for nitroaromatic compounds.

Cleavage of the benzyl group: This would lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Fragmentation of the benzoxadiazole ring: This can lead to various smaller charged fragments.

Analysis of these fragments allows for the reconstruction of the molecular structure, confirming the presence of both the benzyl and the nitrobenzoxadiazole components. While a specific mass spectrum for this compound is not detailed in the provided literature, the principles of fragmentation are well-established for related nitrobenzoxadiazole derivatives used in various analytical applications. researchgate.netepa.gov

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Interpretation |

| [M]⁺ | 270.08 | Molecular Ion |

| [M - NO₂]⁺ | 224.08 | Loss of the nitro group |

| [C₇H₇]⁺ | 91.05 | Benzyl cation (tropylium ion) |

| [M - C₇H₇]⁺ | 179.03 | Loss of the benzyl group |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net Specific functional groups have characteristic absorption or scattering frequencies, making these methods excellent for functional group identification.

For this compound, key expected vibrational bands would include:

N-O stretching (nitro group): Strong absorption bands in the IR spectrum, typically around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). In the FTIR spectrum of a similar compound, 4-nitrophenyl-4'-nitrobenzoate, these bands are observed at 1523 cm⁻¹ and 1343 cm⁻¹. nih.gov

C-H stretching (aromatic): Bands typically appear above 3000 cm⁻¹.

C-H stretching (aliphatic -CH₂-): Bands typically appear just below 3000 cm⁻¹.

C=C and C=N stretching (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.

Benzoxadiazole ring vibrations: Characteristic skeletal vibrations.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the non-polar parts of the molecule. Theoretical calculations are often employed to aid in the precise assignment of complex vibrational spectra. rsc.org

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for the target compound itself has not been reported in the searched literature, structures of related benzyl-containing heterocyclic compounds have been determined. nih.govnih.gov These studies demonstrate the utility of X-ray crystallography in unambiguously confirming molecular structures and revealing details about intermolecular interactions, such as stacking and hydrogen bonding, in the crystal lattice. Obtaining a suitable single crystal of this compound would be a crucial step for this analysis.

Advanced Hyphenated Techniques in Benzoxadiazole Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and for obtaining pure spectra of individual components. researchgate.netnih.govrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This would be the technique of choice for analyzing the purity of a sample of this compound and for studying its behavior in different environments. The liquid chromatograph separates the compound from any impurities, and the mass spectrometer provides mass and fragmentation data for confirmation. LC-MS/MS (tandem mass spectrometry) can be used for more detailed structural elucidation of the separated components.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can also be used for its analysis. The gas chromatograph provides excellent separation, and the mass spectrometer identifies the eluted compounds. rsc.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This advanced technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This is particularly useful for the analysis of unstable compounds or for complex mixtures where isolation of each component is difficult. researchgate.net

These hyphenated techniques are instrumental in modern chemical analysis, providing a direct link between separation and detailed structural characterization, which would be invaluable in the comprehensive study of this compound.

Theoretical and Computational Investigations of 4 Benzyl 7 Nitro 2,1,3 Benzoxadiazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and energetic profile of 4-Benzyl-7-nitro-2,1,3-benzoxadiazole. These methods, which solve the Schrödinger equation for a given molecular system, provide insights into the distribution of electrons and the stability of the molecule.

The electronic structure of this compound is significantly influenced by the interplay between the electron-withdrawing nitro group and the benzoxadiazole ring system, as well as the benzyl (B1604629) substituent. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Energetics calculations can determine the molecule's total energy, heat of formation, and other thermodynamic properties. These values are crucial for assessing the stability of different conformations and for predicting the thermodynamics of potential reactions involving the compound.

Density Functional Theory (DFT) Studies of Molecular Geometry and Reactivity

Density Functional Theory (DFT) has become a widely used method for investigating the molecular structure and reactivity of organic compounds due to its balance of accuracy and computational cost. mdpi.com For this compound, DFT calculations can provide a detailed picture of its three-dimensional geometry and its chemical behavior.

DFT also allows for the calculation of various reactivity descriptors. tsijournals.com The molecular electrostatic potential (MEP) map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. This map is invaluable for predicting sites susceptible to nucleophilic and electrophilic attack. For this compound, the region around the nitro group is expected to be highly electronegative, while the hydrogen atoms of the benzyl group would exhibit positive potential. Other calculated parameters like chemical hardness, softness, electronegativity, and electrophilicity index further quantify the molecule's reactivity. mdpi.com

Below is a table summarizing typical quantum chemical parameters that would be calculated for this compound using DFT.

| Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The value would indicate its potential as an electron donor in reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | A low LUMO energy would suggest susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A relatively small gap would suggest higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the nitro group, influencing its solubility and intermolecular interactions. |

| Mulliken Charges | Partial charges assigned to individual atoms in the molecule. | These charges would highlight the electrophilic and nucleophilic centers within the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations often focus on a single, static molecule, molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and intermolecular interactions.

For this compound, a key aspect to investigate via MD is the rotational freedom of the benzyl group relative to the benzoxadiazole core. By simulating the molecule's movements over nanoseconds or even microseconds, researchers can identify the most stable conformations and the energy barriers between them. This conformational flexibility can be crucial for its interaction with biological targets.

MD simulations are also instrumental in studying how this compound interacts with other molecules, such as solvents or biological macromolecules. By placing the molecule in a simulated environment (e.g., a box of water molecules), one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions. This is particularly relevant for understanding its behavior in biological systems. mdpi.com

Computational Prediction of Spectroscopic Signatures

Computational methods can predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data or for identifying the compound. epstem.net

The theoretical infrared (IR) and Raman spectra of this compound can be calculated using DFT. mdpi.com These calculations predict the vibrational frequencies and intensities of the molecule's various functional groups. For instance, characteristic peaks for the nitro group (asymmetric and symmetric stretches), the C-H bonds of the aromatic rings, and the C-N and N-O bonds of the benzoxadiazole ring would be predicted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. epstem.net These predictions are highly sensitive to the electronic environment of each nucleus and can help in the assignment of experimental NMR spectra. The calculated chemical shifts would reflect the influence of the electron-withdrawing nitro group and the anisotropic effects of the aromatic rings.

The table below illustrates the kind of data that would be generated from computational spectroscopic predictions for this compound.

| Spectroscopic Technique | Predicted Data | Significance |

| Infrared (IR) Spectroscopy | Vibrational frequencies (cm⁻¹) and intensities | Identification of functional groups such as the nitro group (typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹) and aromatic C-H stretches. |

| ¹H NMR Spectroscopy | Chemical shifts (ppm) | Prediction of the resonance positions for the protons on the benzyl and benzoxadiazole rings, aiding in structural elucidation. |

| ¹³C NMR Spectroscopy | Chemical shifts (ppm) | Prediction of the resonance positions for each unique carbon atom, providing a carbon skeleton fingerprint of the molecule. |

| UV-Vis Spectroscopy | Absorption maxima (λmax) | Prediction of the electronic transitions, which are responsible for the color and photophysical properties of the compound. |

In Silico Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions, providing insights that are often difficult to obtain through experiments alone. nih.gov This involves mapping out the potential energy surface of a reaction, locating the transition states, and calculating the activation energies.

For this compound, one could model its synthesis or its reactions with other molecules. For example, the reaction of a precursor with a nitrating agent to form the final product could be modeled. researchgate.net The calculations would identify the most likely reaction pathway by comparing the activation energies of different possible routes.

The structure of the transition state, which is the highest energy point along the reaction coordinate, provides a snapshot of the bond-breaking and bond-forming processes. Understanding the geometry and energetics of the transition state is key to understanding the reaction's kinetics. For reactions involving this compound, such as nucleophilic aromatic substitution at the position ortho or para to the nitro group, modeling can predict the feasibility and outcome of the reaction. nih.gov

Reactivity and Reaction Mechanisms of 4 Benzyl 7 Nitro 2,1,3 Benzoxadiazole

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Benzoxadiazole Ring System

The 7-nitro-2,1,3-benzoxadiazole scaffold is highly activated towards nucleophilic aromatic substitution (SNAr). The presence of the nitro group significantly enhances the electrophilicity of the carbon atoms in the benzene (B151609) ring portion of the molecule, facilitating the attack of nucleophiles. In derivatives where a suitable leaving group is present at the 4- or 6-position, SNAr reactions proceed readily. While 4-benzyl-7-nitro-2,1,3-benzoxadiazole itself does not possess a typical leaving group for a direct SNAr reaction at the benzyl-substituted position, understanding the SNAr reactivity of related compounds, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole, provides a framework for its potential transformations where the benzyl (B1604629) group might be replaced under specific conditions or for derivatization at other positions if they were substituted with a leaving group.

Regioselectivity and Stereoselectivity in SNAr Transformations

In SNAr reactions of 7-nitro-2,1,3-benzoxadiazole derivatives, the position of nucleophilic attack is highly regioselective. Nucleophilic attack is directed to the carbon atom bearing the leaving group, which is activated by the electron-withdrawing nitro group. For instance, in the reactions of 4-chloro-7-nitro-2,1,3-benzoxadiazole with various nucleophiles, substitution occurs exclusively at the C-4 position. nih.gov The isomeric addition of a carbon nucleophile to the 5- and 7-positions of 4-nitrobenzofurazan has been observed under certain conditions, indicating that while C-4 is the primary site of attack, other positions can also exhibit reactivity. nih.gov

The stereoselectivity of these reactions is generally not a factor unless the nucleophile or the substituent on the benzoxadiazole ring contains a chiral center. The SNAr mechanism proceeds through a planar Meisenheimer complex, and the stereochemical integrity of a chiral nucleophile is typically retained in the product.

Kinetics and Thermodynamics of SNAr Reactions

The kinetics of SNAr reactions on the nitrobenzoxadiazole ring system are well-documented and follow a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer intermediate. The rate of reaction is influenced by the nature of the nucleophile, the leaving group, and the solvent. Studies on the reactions of 7-chloro-4-nitrobenzofurazan and 7-methoxy-4-nitrobenzofurazan with secondary cyclic amines have shown that the reactions follow second-order kinetics. researchgate.net The rate-limiting step is typically the formation of the Meisenheimer complex. researchgate.net

Interactive Table: Second-Order Rate Constants for SNAr Reactions of 7-L-4-nitrobenzofurazans with Secondary Cyclic Amines in Acetonitrile at 20°C

| Leaving Group (L) | Nucleophile | k (M⁻¹s⁻¹) |

| Cl | Morpholine | 0.12 |

| Cl | Piperidine | 1.5 |

| Cl | Pyrrolidine | 8.2 |

| OCH₃ | Morpholine | 0.002 |

| OCH₃ | Piperidine | 0.03 |

| OCH₃ | Pyrrolidine | 0.15 |

| Data sourced from kinetic studies on related 7-L-4-nitrobenzofurazan compounds and is intended to be illustrative of the expected reactivity trends. researchgate.net |

Electrophilic Aromatic Substitution Pathways

The benzoxadiazole ring, particularly when substituted with a strong deactivating group like the nitro group, is highly resistant to electrophilic aromatic substitution (SEAr). masterorganicchemistry.comlumenlearning.com The electron deficiency of the aromatic system makes it a poor nucleophile for attacking common electrophiles. Therefore, forcing conditions, such as the use of strong acids and high temperatures, would be required for any electrophilic substitution to occur on the benzoxadiazole ring of this compound.

Conversely, the benzyl substituent is an activating group and can undergo electrophilic aromatic substitution on its own phenyl ring. Typical electrophilic reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur on the phenyl ring of the benzyl group. masterorganicchemistry.comwikipedia.org The substitution pattern on the benzyl ring would be directed by the alkyl group, favoring ortho- and para-substitution.

Cycloaddition and Rearrangement Reactions Involving the Benzoxadiazole Moiety

The benzoxadiazole ring can participate in cycloaddition reactions, although this is not a common reaction pathway. The aromaticity of the system makes it relatively unreactive in typical Diels-Alder reactions. However, under specific conditions, such as phosphine (B1218219) catalysis, dearomative [3+2] cycloaddition of benzoxazoles with cyclopropenones has been reported. rsc.org

Rearrangement reactions involving the nitrobenzoxadiazole system are also known. For instance, the Boulton-Katritzky rearrangement has been observed in the rearomatization of some 4-nitrobenzofuroxan adducts. nih.gov Another relevant transformation is the Smiles rearrangement, which can occur in nitrobenzoxadiazole derivatives with appropriate side chains, involving an intramolecular nucleophilic aromatic substitution. omlc.org

Photoinduced Reactions and Photochemical Transformations

Nitroaromatic compounds are known to be photochemically active, and this compound is expected to exhibit interesting photochemical behavior. The nitrobenzoxadiazole (NBD) moiety is a well-known fluorophore, and its photophysical properties are sensitive to the local environment. nih.gov Upon absorption of light, the molecule can be promoted to an excited state, which can then undergo various de-excitation pathways, including fluorescence emission and photochemical reactions. researchgate.netdntb.gov.ua

The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, has been reported for a structural isomer, 7-benzylamino-4-nitrobenz-2-oxa-1,3-diazole, to be 0.36 in ethanol. omlc.org This suggests that the benzyl-substituted nitrobenzoxadiazole system can be fluorescent. Photoinduced reactions can include isomerization, as seen in the photoinduced cycloaddition of norbornadiene (NBD) to quadricyclane, orgsyn.org or photo-release of caged compounds. The nitro group itself can undergo photochemical transformations, such as reduction or rearrangement, upon irradiation.

Interactive Table: Photophysical and Photochemical Data for a Related Benzyl-Substituted Nitrobenzoxadiazole

| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole | Ethanol | 410 | ~530 | 0.36 |

| Data for a structural isomer, intended to be illustrative. omlc.org |

Reductive and Oxidative Chemistry of the Nitro and Benzoxadiazole Groups

The nitro group of this compound is susceptible to reduction under various conditions. A wide range of reducing agents can be employed to convert the nitro group to an amino group. wikipedia.org Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl) or with metal hydrides. udd.cl The selective reduction of the nitro group in the presence of other functional groups is a key consideration in synthetic strategies.

The benzoxadiazole ring itself can also undergo reductive processes. Electrochemical studies of related nitrobenzimidazoles have shown that the nitro group can be reduced electrochemically. nih.gov Reductive cyclization is another possible reaction pathway for nitroaromatic compounds, where the reduction of the nitro group is followed by an intramolecular cyclization reaction. rsc.orgnih.govnih.gov

The oxidation of the this compound molecule is more complex. The benzoxadiazole ring is generally resistant to oxidation due to its electron-deficient nature. However, the benzyl group can be oxidized at the benzylic position. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic CH₂ group to a carboxylic acid, which would lead to the formation of 4-carboxy-7-nitro-2,1,3-benzoxadiazole. libretexts.org

Chemical Derivatization and Functionalization Strategies

Modification of the Benzyl (B1604629) Moiety for Enhanced Functionality

The benzyl group in 4-benzyl-7-nitro-2,1,3-benzoxadiazole is a prime target for modification due to the reactivity of the benzylic position and the phenyl ring. curlyarrows.com These modifications can be used to introduce new functional groups, alter solubility, or create points of attachment for other molecules.

The benzylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to radical halogenation reactions, such as the Wohl-Ziegler reaction, which introduces a bromine atom at the benzylic position. wikipedia.org This transformation provides a versatile handle for subsequent nucleophilic substitution or cross-coupling reactions.

Furthermore, the phenyl ring of the benzyl moiety can undergo electrophilic aromatic substitution. However, the presence of the deactivating nitro group on the benzoxadiazole ring system can influence the reactivity and regioselectivity of these reactions. nih.gov More commonly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed on a pre-functionalized benzyl halide to form new carbon-carbon bonds. nih.gov This allows for the introduction of a wide array of aryl and vinyl groups, thereby tuning the electronic and steric properties of the molecule. A direct arylation of the benzyl group can also be achieved through palladium-catalyzed C-H activation, offering a more atom-economical approach. rsc.org

Illustrative Strategies for Benzyl Moiety Modification:

| Reaction Type | Reagents and Conditions | Potential Product | Purpose of Modification |

| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), CCl₄, heat | 4-(Bromobenzyl)-7-nitro-2,1,3-benzoxadiazole | Introduction of a leaving group for further functionalization. |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Toluene/H₂O) | 4-(Arylmethyl)-7-nitro-2,1,3-benzoxadiazole derivative | Modulation of electronic properties and steric bulk. |

| Oxidation | Potassium permanganate (B83412) (KMnO₄), heat | 4-Benzoyl-7-nitro-2,1,3-benzoxadiazole | Introduction of a carbonyl group for further derivatization. wikipedia.org |

Introduction of Reporter Groups for Specific Applications

The introduction of reporter groups, such as fluorophores or affinity tags, onto the this compound scaffold can enable its use in various detection and imaging applications. The benzoxadiazole moiety itself is a well-known fluorophore. nih.govresearchgate.netfrontiersin.org However, its properties can be further modulated, or additional reporter groups can be introduced.

One common strategy involves the functionalization of the benzyl group with a reactive handle, as described in the previous section, followed by coupling to a reporter molecule. For instance, a benzyl bromide derivative can react with a thiol- or amine-containing fluorophore to form a stable conjugate.

Alternatively, the synthesis can start from a modified benzyl precursor that already contains a protected reporter group. For example, a benzyl halide bearing an additional functional group, such as an ester or an azide (B81097), can be used to synthesize the core molecule. The protecting group can then be removed to reveal the reporter functionality. The azide group is particularly useful as it can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction with an alkyne-modified reporter molecule, offering a highly efficient and specific conjugation method. nih.gov

Examples of Reporter Group Introduction:

| Reporter Group Type | Strategy | Example Reactants | Potential Application |

| Second Fluorophore | Coupling via a linker on the benzyl group | 4-(Aminomethylbenzyl)-7-nitro-2,1,3-benzoxadiazole + NHS-ester of a second fluorophore | Förster Resonance Energy Transfer (FRET) probes. |

| Biotin | "Click" chemistry | 4-(Azidobenzyl)-7-nitro-2,1,3-benzoxadiazole + Alkyne-biotin | Affinity-based detection and purification. |

| Spin Label | Reaction with a functionalized spin trap | 4-(Bromobenzyl)-7-nitro-2,1,3-benzoxadiazole + TEMPO derivative | Electron Paramagnetic Resonance (EPR) studies. |

Strategies for Attaching the Benzoxadiazole Unit to Macromolecules

The covalent attachment of this compound to macromolecules such as proteins or nucleic acids is a key step in creating specific probes for biological research. This typically involves the introduction of a reactive functional group onto the benzoxadiazole derivative that can form a stable covalent bond with a functional group on the macromolecule.

Commonly targeted functional groups on proteins include the amine groups of lysine (B10760008) residues and the thiol group of cysteine residues. Therefore, derivatives of this compound bearing N-hydroxysuccinimide (NHS) esters or maleimides are highly valuable. An NHS ester will react with primary amines to form a stable amide bond, while a maleimide (B117702) will selectively react with thiols to form a thioether bond.

These reactive derivatives can be synthesized by functionalizing the benzyl moiety with a carboxylic acid or a thiol, respectively, followed by activation. For example, oxidation of the benzyl group to a benzoic acid, followed by reaction with N-hydroxysuccinimide in the presence of a carbodiimide (B86325), would yield the desired NHS ester.

Commonly Used Reactive Groups for Macromolecule Attachment:

| Reactive Group | Target on Macromolecule | Resulting Linkage |

| N-Hydroxysuccinimide (NHS) ester | Primary Amine (e.g., Lysine) | Amide |

| Maleimide | Thiol (e.g., Cysteine) | Thioether |

| Isothiocyanate | Primary Amine (e.g., Lysine) | Thiourea |

| Azide/Alkyne | Genetically encoded unnatural amino acid with complementary functionality | Triazole |

Design and Synthesis of Conjugates and Bioconjugates (Non-Clinical Focus)

The design and synthesis of conjugates of this compound with other molecules can lead to novel tools for a variety of research applications. For example, conjugation to a specific ligand can create a probe for a particular receptor or enzyme.

The synthesis of such conjugates relies on the chemical strategies outlined in the previous sections. A key consideration in the design of these conjugates is the nature of the linker between the benzoxadiazole unit and the other molecule. The linker should be stable under the conditions of its intended use and should not interfere with the function of either component. Polyethylene (B3416737) glycol (PEG) linkers are often employed to improve the solubility and reduce non-specific binding of the conjugate.

An example of a bioconjugate could be the attachment of this compound to a siderophore, a small molecule with a high affinity for iron. nih.gov Such a conjugate could be used to study iron uptake mechanisms in microorganisms. The synthesis would involve functionalizing either the benzoxadiazole derivative or the siderophore with a reactive group that allows for their coupling.

Polymer-Supported Synthesis and Immobilization Techniques

Polymer-supported synthesis can facilitate the preparation of this compound derivatives by simplifying purification procedures. cam.ac.ukacs.org In this approach, the starting material or a reagent is attached to a solid support, such as a polystyrene resin. The reactions are then carried out in solution, and the product remains attached to the solid support, allowing for easy separation from excess reagents and byproducts by simple filtration.

For example, a benzyl alcohol derivative could be attached to a resin via an ester or ether linkage. The nitration and subsequent cyclization to form the benzoxadiazole ring could then be performed on the solid support. Finally, the desired product would be cleaved from the resin.

Immobilization of the final this compound molecule onto a solid support is also a valuable technique for creating sensors or affinity chromatography materials. nih.gov The molecule can be attached to various materials, including silica (B1680970) nanoparticles, agarose (B213101) beads, or polymer films, via the functional groups introduced through the derivatization strategies discussed earlier. mdpi.commdpi.comresearchgate.net For instance, an amine-functionalized derivative could be coupled to a carboxylated polymer using carbodiimide chemistry.

Applications in Advanced Analytical Chemistry

Development of Fluorescent Derivatization Reagents for Chromatography

Derivatives of 7-nitro-2,1,3-benzoxadiazole are extensively used as labeling agents to enhance the detection of analytes in chromatographic separations. Their primary function is to attach a fluorescent tag to target molecules, thereby enabling highly sensitive fluorescence detection.

Derivatization in chromatography can be performed either before the sample is introduced to the separation column (pre-column) or after the separation has occurred but before detection (post-column). actascientific.comactascientific.com

Pre-column Derivatization: This is the more common approach where the analyte is reacted with the NBD reagent before injection into the HPLC system. actascientific.comnih.gov This method offers flexibility in choosing reaction conditions (e.g., solvent, temperature, time) to ensure the reaction goes to completion. researchgate.net A significant advantage is that any excess reagent and reaction by-products can be separated from the analyte derivative during the chromatographic run, preventing interference with the detection of the target peak. researchgate.net For example, amino acids can be derivatized with NBD-F by incubating the mixture at 60°C for as little as one minute before being stabilized and injected into the HPLC.

Post-column Derivatization: In this technique, the analytes are first separated in their native form on the chromatographic column. The derivatizing reagent is then continuously mixed with the column effluent in a reaction coil placed between the column and the detector. actascientific.com This method is technically more demanding as it requires additional pumps and mixing chambers. researchgate.net However, it is advantageous because it prevents the formation of multiple derivative products from a single analyte (which can complicate chromatograms) and is unaffected by the stability of the derivative over time. actascientific.comresearchgate.net NBD derivatives that are hydrolyzed to non-fluorescent products under acidic conditions are suitable for post-column techniques, as the background signal from the reagent can be effectively quenched.

The primary reason for using NBD-based reagents is the substantial improvement in detection sensitivity and selectivity.

Sensitivity: By converting a non-fluorescent analyte into a highly fluorescent one, detection limits can be lowered by several orders of magnitude. For instance, using NBD-F with laser-induced fluorescence (LIF) detection in capillary electrophoresis (CE) has dramatically improved the limits of detection for key amino acid neurotransmitters. nih.gov Studies have reported a 4-fold improvement for glutamate (B1630785) and a 25-fold improvement for GABA compared to previous assays. nih.gov This allows for the quantification of trace amounts of these compounds in complex biological samples, such as brain microdialysates. nih.gov

Selectivity: NBD reagents react specifically with primary and secondary amines and thiols. This inherent chemical selectivity means that only compounds containing these functional groups will be labeled and detected by the fluorescence detector. Furthermore, the detection wavelengths for NBD derivatives (Excitation: ~470 nm, Emission: ~530 nm) are in the visible range, far from the UV region where many endogenous matrix components absorb or fluoresce. nih.gov This minimizes background noise and interference, leading to cleaner chromatograms and more reliable quantification.

Use as Fluorescent Tags for Small Molecule Analysis

The application of NBD derivatives as fluorescent tags extends beyond chromatography to the broader analysis of small molecules. These tags allow for the visualization and quantification of a wide range of biologically and chemically significant compounds.

NBD-F has been successfully used as a fluorogenic reagent for catecholamines, including dopamine (B1211576) and epinephrine, and their metabolites. capes.gov.br The reagent reacts rapidly under mild conditions (e.g., 50°C for 5 minutes) to form stable, multi-substituted derivatives that are highly fluorescent. capes.gov.br This enables their sensitive analysis in biological fluids. Similarly, NBD-based reagents are routinely used for the analysis of amino acids, fatty acids, and various drugs containing amine functional groups. nih.govacademicjournals.org

A more advanced application involves the design of "turn-ON" fluorescent probes. researchgate.net In this approach, a probe incorporating an NBD unit is engineered to be non-fluorescent on its own. However, upon specific binding to a target protein or molecule, a conformational or chemical change occurs that activates fluorescence. researchgate.net This strategy provides high specificity, as the signal is only generated in the presence of the target, and has been used to visualize specific proteins in living cells. researchgate.net

Spectrophotometric and Fluorometric Assay Development

The unique optical properties of the benzoxadiazole core have been harnessed to develop specialized assays for a variety of ions and molecules. These assays rely on a change in the absorbance (colorimetric) or fluorescence (fluorometric) properties of the probe upon interaction with the analyte.

One study describes a new benzoxadiazole-based probe for the detection of mercury ions (Hg²+). nih.gov The probe exhibits a 46-fold increase in fluorescence intensity upon binding to Hg²+, with high selectivity over other common metal ions. nih.gov This assay demonstrates a linear response in the 0.5-2.5 μM concentration range and achieves a low detection limit of 0.05 μM, making it a valuable tool for mercury sensing. nih.gov The mechanism is based on a photoinduced electron transfer (PET) process that is disrupted by the binding of the mercury ion. nih.gov

Another innovative probe, 4-(8-quinolyl)amino-7-nitro-2,1,3-benzoxadiazole, was developed for pH sensing. nih.gov This molecule acts as a dual-responsive probe, showing distinct and useful changes in both color and fluorescence in both highly acidic (pH 2.2 to 0.2) and basic (pH 8.5 to 13.3) aqueous solutions. nih.gov Such probes are valuable for applications where rapid and non-destructive pH measurement is required.

Microextraction and Sample Preparation Methodologies Utilizing Benzoxadiazole Derivatives

The efficiency of analytical methods often depends on the integration of sample preparation with the analysis itself. NBD derivatives are compatible with modern micro-sampling and automated techniques.

A prime example is the coupling of online microdialysis with capillary electrophoresis for the in vivo analysis of neurotransmitters. nih.gov In this setup, a microdialysis probe continuously samples the extracellular fluid of a specific brain region in a living animal. The collected dialysate, containing minute quantities of amino acids, is then automatically mixed with the NBD-F reagent in an online reaction chamber. The resulting fluorescent derivatives are immediately injected into the CE system for separation and detection. nih.gov This powerful combination allows for near real-time monitoring of neurochemical changes in response to stimuli. nih.gov

While not microextraction, derivatization is often followed by a clean-up step like solid-phase extraction (SPE) to remove excess reagent and interfering substances before analysis, ensuring a more robust and reliable result. academicjournals.org

Applications in Environmental Analytical Methods for Pollutant Detection

The high sensitivity and selectivity afforded by NBD-based derivatization make it well-suited for trace-level detection of environmental pollutants.

A notable application is the monitoring of airborne isocyanates, which are reactive and hazardous compounds used in many industrial processes. The reagent 4-Nitro-7-piperazino-2,1,3-benzoxadiazole (NBDPZ) has been developed for this purpose. nih.govresearchgate.net Air is sampled by bubbling it through a solution containing NBDPZ or by drawing it through a filter impregnated with the reagent. nih.govresearchgate.net The isocyanates in the air react instantly with NBDPZ to form stable, highly fluorescent urea (B33335) derivatives. These derivatives are then desorbed and analyzed by HPLC with fluorescence detection. nih.gov This method provides excellent sensitivity, with detection limits in the nanomolar range, and high selectivity due to the favorable detection wavelengths, making it superior to many traditional methods for isocyanate analysis. nih.govresearchgate.net

| Parameter | Finding | Reference(s) |

| Optimal Reaction Conditions (NBD-F with Catecholamines) | 12.5 mM borate (B1201080) buffer (pH 8.0) in water:acetonitrile (1:1) at 50°C for 5 min. | |

| Optimal Reaction Conditions (NBD-F with Amino Acids) | 0.1 M boric acid buffer (pH 8.0), reaction at 60°C for 1 min. | |

| Detection Wavelengths (NBD Derivatives) | Excitation: ~470 nm, Emission: ~530 nm. | nih.gov |

| LOD Improvement (Glutamate with NBD-F in CE) | 4-fold improvement over previous assays. | nih.gov |

| LOD Improvement (GABA with NBD-F in CE) | 25-fold improvement over previous assays. | nih.gov |

| LOD for Isocyanate Derivatives (NBDPZ) | 5-9 nmol/L with fluorescence detection. | nih.gov |

| LOD for Hg²+ (ANBD-based probe) | 0.05 µM. | nih.gov |

Applications in Chemical Biology and Advanced Probes Non Clinical/research Tool Focus

Design and Synthesis of Fluorescent Probes for Cellular Imaging and Visualization (Excluding Clinical Use)

The 7-nitro-2,1,3-benzoxadiazole (NBD) framework is a cornerstone in the design of fluorescent probes for cellular imaging due to its advantageous photophysical properties. rsc.org The NBD fluorophore itself is small, which helps minimize perturbations to the biological systems under investigation. rsc.org Furthermore, its fluorescence is highly sensitive to the local environment, often exhibiting low quantum yield in aqueous media and significant fluorescence enhancement upon binding to hydrophobic regions, such as those within proteins or membranes. nih.gov This "turn-on" characteristic is a key design principle for reducing background noise and improving signal clarity in cellular imaging experiments.

The synthesis of NBD-based probes typically starts with a reactive precursor, most commonly 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). nih.gov These precursors readily react with nucleophiles like amines, thiols, and hydroxyl groups under mild conditions, allowing the NBD fluorophore to be conjugated to a wide variety of targeting ligands. rsc.orgrsc.org This synthetic versatility enables the creation of probes tailored for specific cellular structures or biomolecules.

A notable example is the synthesis of a fluorescent probe for the peripheral-type benzodiazepine (B76468) receptor (PBR), now known as the translocator protein (TSPO). researchgate.netsigmaaldrich.com Researchers have synthesized derivatives by linking the NBD moiety to a 2-phenylindole-3-acetamide scaffold, a known ligand for this receptor. researchgate.netsigmaaldrich.com These probes have been successfully used for fluorescence microscopy of mitochondria, where the TSPO is primarily located. researchgate.net Similarly, NBD derivatives have been designed for visualizing specific ions within cells, such as a turn-on chemosensor for copper (Cu²⁺) that allows for imaging of this ion in HeLa cells without cytotoxicity. acs.org Another strategy involves using NBD-F to label amino acid neurotransmitters, enabling their analysis and visualization in vivo through techniques like microdialysis-capillary electrophoresis. nih.govnih.gov

| Probe Type | Target | Precursor | Application |

| NBD-phenylindole-acetamide | Translocator Protein (TSPO) | NBD-Cl | Fluorescence microscopy of mitochondria researchgate.net |

| NBD-derived chemosensor | Copper (Cu²⁺) ions | NBD derivative | Intracellular imaging in HeLa cells acs.org |

| NBD-F | Amino Acid Neurotransmitters | NBD-F | In vivo analysis and visualization nih.govnih.gov |

Development of Fluorescent Sensors for Specific Analytes (e.g., Metal Ions, Thiols)

The environmentally sensitive fluorescence of the NBD core makes it an ideal platform for developing "turn-on" or ratiometric sensors for specific analytes in biological research. The general design involves coupling the NBD fluorophore to a receptor moiety that selectively interacts with the target analyte. This interaction modulates the electronic properties of the NBD group, leading to a detectable change in fluorescence intensity or color.

Metal Ion Sensors: Several NBD-based probes have been engineered for the detection of biologically relevant metal ions.

Mercury (Hg²⁺): A fluorescent probe based on 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD) was developed for detecting Hg²⁺. nih.gov The probe, 4-(2-N,N-dimethylthioacetamide)amino-7-nitro-2,1,3-benzoxadiazole, demonstrated a 46-fold fluorescence enhancement upon binding to Hg²⁺ with a detection limit of 0.05 μM. nih.gov

Zinc (Zn²⁺): A highly sensitive and selective probe, N1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-N1,N2,N2-tris(2-pyridinylmethyl)-1,2-ethanediamine (NBD-TPEA), was created for Zn²⁺ detection. biomol.comrsc.org This probe exhibits a linear fluorescent response to Zn²⁺ in the 1-10 μM range and has been used to determine Zn²⁺ concentrations in pancreatic β-cells and zebrafish larvae. biomol.comrsc.org

Copper (Cu²⁺): Researchers have developed a turn-on fluorescent probe from an NBD derivative that reversibly binds Cu²⁺, resulting in an approximately 20-fold increase in fluorescence intensity. acs.org The probe showed high selectivity for Cu²⁺ over other common metal ions. acs.org

Thiol Sensors: The reactivity of halogenated NBD precursors (like NBD-Cl or NBD-F) towards sulfhydryl groups makes them effective reagents for detecting and quantifying biological thiols such as cysteine, homocysteine, and glutathione (B108866). rsc.org The reaction involves a nucleophilic substitution where the thiol displaces the halogen, forming a stable, fluorescent NBD-thioether derivative. rsc.org Reagents like 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid ammonium (B1175870) salt (SBD-F) are widely used for this purpose in analytical chemistry. rsc.org

pH Sensors: The NBD scaffold has also been incorporated into probes for measuring pH. A probe synthesized from 8-aminoquinoline (B160924) and an NBD precursor, 4-(8-quinolyl)amino-7-nitro-2,1,3-benzoxadiazole, was shown to be a selective and sensitive fluorescent and colorimetric sensor for pH. nih.gov It exhibited dual-responsive ranges, showing a "turn-on" fluorescence signal in acidic conditions (pH 2.2 to 0.2) and distinct colorimetric changes in basic solutions (pH 8.5 to 13.3). nih.gov

| Sensor Target | NBD Derivative Example | Sensing Mechanism | Detection Limit/Range |

| Mercury (Hg²⁺) | 4-(2-N,N-dimethylthioacetamide)amino-7-nitro-2,1,3-benzoxadiazole | Fluorescence Enhancement (PET-based) | 0.05 μM nih.gov |

| Zinc (Zn²⁺) | NBD-TPEA | Fluorescence Enhancement | 1-10 μM range biomol.com |

| Copper (Cu²⁺) | NBD-diaminopyridine derivative | Turn-on Fluorescence | Kₐ = 2.62 × 10⁴ M⁻¹ acs.org |

| Thiols | SBD-F | Nucleophilic Substitution | Analytical quantification rsc.org |

| pH | 4-(8-quinolyl)amino-7-nitro-2,1,3-benzoxadiazole | Turn-on Fluorescence / Colorimetric Shift | pH 0.2-2.2 & 8.5-13.3 nih.gov |

Investigation of Ligand-Receptor Interactions Using Benzoxadiazole Probes (In Vitro Studies)

In vitro studies of ligand-receptor interactions are fundamental to understanding biological signaling and drug action. Fluorescent probes built on the NBD scaffold provide a powerful, non-radioactive method for these investigations. The general approach, often termed reverse pharmacology, involves using a fluorescently labeled ligand to monitor binding to its receptor, which can be expressed in a heterologous cell line or studied in isolated membrane preparations. rsc.org

A prime example is the use of an NBD-tagged 2-phenylindole-3-acetamide derivative to study the peripheral-type benzodiazepine receptor (TSPO). researchgate.net This probe allowed for direct visualization and characterization of the ligand binding to its mitochondrial receptor. researchgate.net Similarly, NBD derivatives have been synthesized to create fluorescent probes for sigma receptors, enabling the study of ligand binding affinities (Kᵢ) and selectivity between σ₁ and σ₂ subtypes. researchgate.net

Another NBD derivative, 7-(p-Methoxybenzylamino)-4-nitrobenz-2,1,3-oxadiazole (MBD), serves as a probe for hydrophobic regions of proteins. nih.gov Because ligand binding often induces conformational changes that expose or conceal hydrophobic pockets in a receptor, MBD can be used to monitor these changes. Upon binding to an exposed hydrophobic site, MBD's fluorescence emission at 530 nm (with excitation at 430 nm) increases significantly, providing insight into the receptor's activation state. nih.gov

These studies often employ techniques like Fluorescence Resonance Energy Transfer (FRET) or fluorescence polarization to quantify binding events. rsc.org In a typical FRET experiment, an NBD-labeled ligand (donor) and a receptor labeled with an acceptor fluorophore are used. Binding brings the two into close proximity, allowing energy transfer and a change in the fluorescence signal, from which binding kinetics (kₒₙ, kₒff) and the dissociation constant (Kₑ) can be calculated. rsc.org

Applications in Enzyme Activity Monitoring and Inhibition Studies (Mechanistic Insight, Not Therapeutic)

NBD-based compounds are valuable tools for investigating enzyme mechanisms, particularly for studying inhibitors. Their utility stems from their ability to act as reporter groups or, in some cases, as integral parts of the inhibition mechanism itself.

A significant application is seen in the study of glutathione S-transferases (GSTs), a family of enzymes involved in detoxification. The NBD derivative 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) has been identified as a suicide inhibitor for several human GSTs. nih.gov Mechanistic studies revealed that NBDHEX binds to the enzyme's active site (the H-site) and is conjugated with glutathione (GSH). nih.gov This reaction forms a stable σ-complex (a Meisenheimer complex) at the C-4 position of the benzoxadiazole ring. This complex becomes tightly trapped within the active site of certain GST isoforms (like GSTP1-1 and GSTM2-2), effectively inactivating the enzyme. nih.gov Docking studies have provided a structural basis for this strong stabilization. This detailed mechanistic insight, elucidated through spectroscopic and kinetic experiments, showcases how NBD derivatives can be used to understand enzyme inactivation pathways at a molecular level.

Photoaffinity Labeling and Cross-linking Reagents in Proteomics Research

Photoaffinity labeling (PAL) is a powerful technique in chemical proteomics used to identify the specific protein targets of small molecules and to map binding sites. A typical photoaffinity probe consists of three components: a specificity unit (the ligand), a photoreactive group, and a reporter tag for identification. The NBD moiety is an excellent candidate for the reporter tag due to its small size and inherent fluorescence.

While classic photoreactive groups include aryl azides, benzophenones, and diazirines, research has shown that the NBD scaffold itself can be engineered to act as a labeling agent. nih.gov A bifunctional O-nitrobenzoxadiazole (O-NBD) unit has been designed for "Turn-ON" fluorescent affinity labeling. nih.gov In this system, a ligand is attached to the NBD core via an ether linkage. Upon binding to the target protein, a nearby nucleophilic residue (like a lysine) on the protein attacks the NBD ring, displacing the ether-linked ligand and forming a stable, fluorescent covalent bond with the protein. nih.gov This process is target-specific and results in a "turn-on" fluorescence signal, as the probe is largely non-fluorescent before the reaction. nih.gov

This strategy was successfully used to identify a partner protein of the translocator protein (TSPO). nih.gov An NBD unit was attached to a known TSPO ligand, and upon incubation with mitochondria, the probe selectively labeled the voltage-dependent anion channel (VDAC), a known interaction partner of TSPO. nih.gov This demonstrates the power of using the NBD core not just as a passive reporter, but as an active participant in the covalent labeling process, enabling the capture and identification of protein-protein interactions within a complex biological environment. nih.gov

Contributions to Materials Science and Advanced Functional Materials

Incorporation into Fluorescent Polymers and Organic Light-Emitting Diodes (OLEDs)

The intense fluorescence and inherent stability of the 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold make it a prime candidate for integration into advanced optical materials. Derivatives of NBD are incorporated into polymeric structures to enhance their optical characteristics, rendering them suitable for optoelectronic devices chemimpex.com. The oxadiazole moiety, in general, is well-regarded for its utility in creating materials for Organic Light-Emitting Diodes (OLEDs) researchgate.net.

Development of Optoelectronic Materials with Tunable Photophysical Properties

The photophysical properties of 4-Benzyl-7-nitro-2,1,3-benzoxadiazole are highly tunable, a direct result of its push-pull electronic system nih.gov. The 2,1,3-benzoxadiazole nucleus acts as an electron acceptor, a characteristic significantly amplified by the presence of the 7-nitro group, one of the strongest electron-withdrawing groups researchgate.net. This acceptor unit is paired with the electron-donating benzyl (B1604629) group at the 4-position. This intramolecular charge transfer (ICT) character is central to its optical behavior.

Alterations to the molecular structure or the surrounding environment can modulate its absorption and emission spectra. For instance, increasing solvent polarity often leads to a bathochromic (red) shift in the emission wavelength, a phenomenon known as positive solvatochromism researchgate.netchemodex.com. This sensitivity allows for the rational design of materials whose color and fluorescence can be controlled. By chemically modifying the benzyl or nitro groups, researchers can further fine-tune the electronic energy levels and, consequently, the emission color, quantum yield, and fluorescence lifetime to meet the specific demands of various optoelectronic applications.

Table 1: Factors Influencing the Photophysical Properties of NBD-based Materials

| Influencing Factor | Effect on Photophysical Properties | Scientific Rationale |

| Solvent Polarity | Emission wavelength shifts (solvatochromism); fluorescence lifetime and quantum yield can change. chemodex.com | Stabilization of the excited state's intramolecular charge transfer (ICT) character in polar solvents. researchgate.net |

| Electron-Donating/Withdrawing Groups | Modifies the energy of the HOMO/LUMO levels, tuning the absorption and emission wavelengths. nih.govresearchgate.net | The strength of the donor and acceptor groups dictates the energy gap and the efficiency of the ICT process. researchgate.net |

| Molecular Conformation | Changes in the orientation of the benzyl group relative to the benzoxadiazole ring can affect conjugation and emission. rsc.org | Planarization in the excited state can lead to lower energy emission and is influenced by the rigidity of the surrounding matrix. rsc.org |

Fabrication of Chemical Sensors and Biosensors

Derivatives of 7-nitro-2,1,3-benzoxadiazole are extensively used as fluorescent probes and labeling reagents due to their reactivity and environment-sensitive fluorescence chemimpex.com. The fluorophore can be readily conjugated to other molecules, and its fluorescence often changes upon binding to a target analyte. This "turn-on" or "turn-off" response is the basis for its use in sensing applications.

For example, a derivative of 4-amino-7-nitro-2,1,3-benzoxadiazole was developed as a highly selective and sensitive fluorescent probe for detecting mercury ions (Hg²⁺), exhibiting a 46-fold increase in fluorescence upon binding nih.gov. Another NBD-based probe demonstrated high sensitivity for zinc ions (Zn²⁺), allowing for the determination of its concentration in biological systems like pancreatic β-cells sigmaaldrich.com. Furthermore, the fluorogenic nature of related compounds like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) makes it an excellent reagent for labeling and detecting amino acids and neurotransmitters with high sensitivity nih.govsigmaaldrich.com. The 4-benzyl derivative holds similar promise for creating specific chemosensors, where the benzyl group could be functionalized to introduce specific recognition sites for target analytes.

Applications in Nonlinear Optics and Photonics

Materials with strong nonlinear optical (NLO) properties are crucial for applications in photonics, including optical switching and frequency conversion. Organic molecules with a push-pull (D-π-A) structure, like this compound, are excellent candidates for NLO materials. The significant difference in electron density between the donor (benzyl) and acceptor (nitro-benzoxadiazole) parts leads to a large change in dipole moment upon photoexcitation, which is a key determinant of second-order NLO activity (hyperpolarizability).

Studies on similar push-pull systems incorporating a benzothiadiazole acceptor unit have shown remarkable values of hyperpolarizability and significant two-photon absorption cross-sections researchgate.net. These properties make them promising for applications in two-photon excited fluorescence imaging researchgate.net. Research on N-benzyl-2-methyl-4-nitroaniline (BNA), another organic crystal with a benzyl and a nitro group, has detailed its quadratic nonlinear optical properties, including second-harmonic generation, further supporting the NLO potential of this class of molecules nih.gov. The incorporation of this compound into polymers or its growth as single crystals could yield materials for advanced photonic devices.

Design of Smart Materials with Stimuli-Responsive Behavior

Smart materials are designed to exhibit a significant change in their properties in response to external stimuli, such as changes in polarity, temperature, pH, or light. The pronounced solvatochromism of this compound is a key feature enabling the design of such materials chemodex.com. Its fluorescence emission is highly sensitive to the polarity of its microenvironment acs.org.

This property can be harnessed to create materials that act as environmental sensors. For example, a polymer embedded with this compound could report on the presence of organic solvents or changes in the hydration state of a material through a visible color change or a change in fluorescence intensity. This stimuli-responsive behavior is also valuable in creating probes for studying biological structures, such as lipid bilayers and micellar systems, where the probe's spectral properties provide information about the local environment's polarity and organization chemodex.com.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Benzoxadiazole Structure-Fluorescence Relationships

The fluorescence of 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives is intrinsically linked to their electronic structure, which is dominated by an intramolecular charge transfer (ICT) mechanism. researchgate.net This process involves an electronic excitation that moves electron density from an electron-donating portion of the molecule to an electron-accepting portion. In the case of 4-substituted-7-nitro-2,1,3-benzoxadiazoles, the nitro group at the 7-position acts as a powerful electron acceptor. The substituent at the 4-position, in turn, serves as the electron donor.

The nature of the substituent at the 4-position is critical in modulating the photophysical properties of the molecule. For instance, replacing the benzyl (B1604629) group with a stronger electron donor, such as an amino group (as in 4-amino-7-nitro-2,1,3-benzoxadiazole or ANBD), significantly enhances fluorescence. nih.gov Conversely, highly electronegative substituents like fluorine (in 4-fluoro-7-nitro-2,1,3-benzoxadiazole or NBD-F) create a highly reactive fluorogenic probe that is essentially non-fluorescent until it reacts with an amine or thiol. tcichemicals.com The benzyl group in 4-Benzyl-7-nitro-2,1,3-benzoxadiazole is a weaker, non-traditional donor, influencing the ICT process and resulting in specific fluorescence characteristics.

The relationship between the substituent at the 4-position and the resulting photophysical properties is a key area of study. The table below summarizes how different substituents at this position influence the fluorescence of the 7-nitro-2,1,3-benzoxadiazole core.

| Substituent at 4-Position | Compound Name | Typical Excitation (nm) | Typical Emission (nm) | Key Feature |

| -F | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | ~470 (after reaction) | ~530 (after reaction) | Fluorogenic; reacts with amines/thiols to become fluorescent. tcichemicals.com |

| -NH₂ | 4-Amino-7-nitro-2,1,3-benzoxadiazole (ANBD) | ~470 | ~540 | Fluorescent probe with high sensitivity. nih.gov |

| -SCH₂CH₂OH | N-Acetyl-S-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-cysteamine | ~470 | ~550 | Environmentally sensitive fluorescence. |

| -piperazinyl | 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) | ~470 | ~535 | Fluorescence is highly pH-dependent, increasing in acidic environments. nih.gov |

| -benzyl | This compound | (Not reported) | (Not reported) | The benzyl group modulates the ICT properties. |

Data for the benzyl derivative is not widely reported, but its properties can be inferred from the behavior of related structures.

Impact of Substituent Effects on Reactivity and Selectivity

The reactivity of the this compound scaffold is dominated by the powerful electron-withdrawing nature of the 7-nitro group. This group significantly acidifies the protons of the benzene (B151609) ring and, more importantly, activates the 4-position for nucleophilic aromatic substitution (SNAr) reactions. nih.gov

The classic example of this reactivity is seen with NBD-F, where the fluorine atom at the 4-position is an excellent leaving group, readily displaced by nucleophiles like primary and secondary amines or thiols. tcichemicals.comnih.gov This reaction is the basis for its widespread use as a derivatization agent for analyzing amino acids and other biomolecules.

The Benzyl Group: The methylene (B1212753) bridge of the benzyl group can be a site for radical reactions or oxidation.

The Aromatic Rings: Both the benzoxadiazole and the phenyl ring of the benzyl group can undergo electrophilic substitution, although the nitro group deactivates the benzoxadiazole ring towards this.

The Nitro Group: The nitro group itself can be reduced to an amino group, which would dramatically alter the compound's electronic and photophysical properties, converting an electron-withdrawing group into a strong electron-donating one. nih.gov

Substituents on the phenyl ring of the benzyl group can further modulate reactivity and selectivity. For instance, introducing electron-donating or withdrawing groups on this ring can influence the electronic character of the entire molecule, which can be leveraged to fine-tune its properties for specific applications, such as enzyme inhibition. nih.govresearchgate.net

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of molecules with their biological activities or physicochemical properties. mst.dkyoutube.com For a series of derivatives based on this compound, QSAR/QSPR models could be developed to predict key characteristics without the need for synthesis and testing of every compound. nih.govmdpi.com

A typical QSAR/QSPR study for benzoxadiazole derivatives would involve:

Data Set Generation: Synthesizing a series of analogues with varied substituents, for example, on the phenyl ring of the benzyl group (e.g., -H, -Cl, -OCH₃, -NO₂ at ortho, meta, para positions).

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's structure.

Model Development: Employing statistical methods to build a mathematical equation that links the descriptors to an experimental property (e.g., fluorescence quantum yield, absorption wavelength, or biological activity). nih.gov

Validation: Testing the model's predictive power on a set of compounds not used in its development.

| Descriptor Class | Example Descriptors | Property Influenced |

| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies | Fluorescence (ICT), Reactivity, Receptor Binding |

| Steric | Molar Refractivity (MR), van der Waals volume, Molecular surface area | Receptor Fit, Solubility |

| Hydrophobic | LogP (octanol-water partition coefficient) | Membrane Permeability, Solubility, Protein Binding |

| Topological | Connectivity indices (e.g., Kier & Hall indices) | Overall molecular shape and branching |

These models can accelerate the discovery process by identifying which structural features are most important for a desired property and by prioritizing the synthesis of the most promising new derivatives.

Rational Design Principles for Novel Benzoxadiazole Derivatives

The knowledge gained from SAR and SPR studies provides a foundation for the rational design of new benzoxadiazole derivatives with tailored properties. nih.gov For the this compound scaffold, several design principles can be applied:

Tuning Photophysical Properties: The fluorescence emission color and intensity can be precisely tuned. Introducing electron-donating groups (e.g., methoxy, hydroxyl) on the phenyl ring of the benzyl substituent would enhance the electron-donating character of the entire benzyl moiety, likely causing a red-shift (longer wavelength) in absorption and emission. Conversely, adding electron-withdrawing groups (e.g., cyano, nitro) would cause a blue-shift.

Designing for Selectivity: To create a probe for a specific biological target, the benzyl group can be functionalized with a recognition moiety. For example, linking it to a ligand that binds to a particular enzyme's active site could create a targeted fluorescent reporter. nih.gov

Improving Physicochemical Properties: Solubility, a key factor for biological applications, can be modified. Adding polar groups like hydroxyls or charged groups like carboxylates can increase water solubility. rsc.org Attaching long alkyl chains can enhance lipid solubility for better membrane penetration. frontiersin.org

Creating Fluorogenic Probes: The benzyl group could be replaced with a moiety that quenches fluorescence but is selectively cleaved by a specific enzyme. This would create a "turn-on" fluorescent sensor that only lights up in the presence of its target.

Comparative Analysis with Related Heterocyclic Fluorescent Systems

The 7-nitro-2,1,3-benzoxadiazole (NBD) core is one of many heterocyclic systems used to create fluorescent molecules. Its properties are best understood in comparison to other common fluorophore classes like Coumarins, Fluoresceins, and BODIPYs.

Coumarins: These are typically blue-emitting fluorophores, though derivatives can extend into the green region. They are known for their high quantum yields but can be sensitive to solvent polarity.

Fluoresceins: These are exceptionally bright, green-emitting fluorophores with very high quantum yields. However, their fluorescence is highly dependent on pH (quenched at low pH) and they are prone to photobleaching.

BODIPY Dyes: This class is known for its sharp absorption and emission peaks, high quantum yields that are often insensitive to the solvent environment, and good photostability. Their emission can be tuned across the visible spectrum.

The NBD scaffold, including derivatives like this compound, occupies a unique niche. Its key features are its small size, large Stokes shift (separation between excitation and emission peaks), and high sensitivity to the local environment, which makes it an excellent reporter for changes in polarity or binding events. researchgate.net While not always as bright as fluoresceins or as stable as BODIPYs, its environmental sensitivity is a significant advantage for sensing applications.